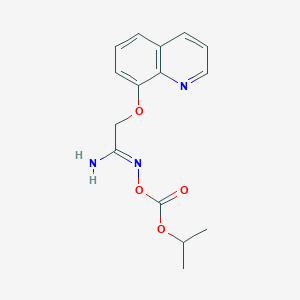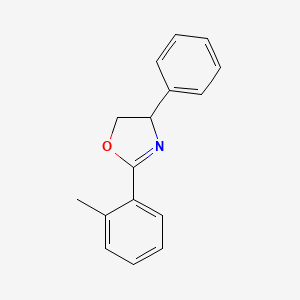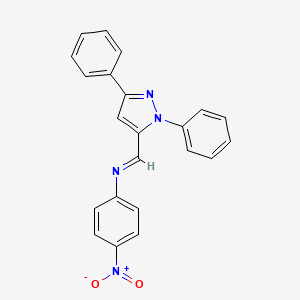methyl butanoate CAS No. 918154-54-8](/img/structure/B12882046.png)
(R)-[Ethoxy(phenyl)phosphoryl](phenyl)methyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to both an ethoxy group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate typically involves the reaction of ®-phenylphosphonic dichloride with ®-ethanol and phenylmagnesium bromide. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
(R)-Phenylphosphonic dichloride+(R)-Ethanol+Phenylmagnesium bromide→(R)-((R)-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and solvents can also optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or phosphine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphine oxides, phosphines.
Substitution: Nitro- or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, it can serve as a probe to study enzyme interactions involving phosphoryl groups.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate involves its interaction with molecular targets such as enzymes that recognize phosphoryl groups. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context. The pathways involved often include phosphorylation and dephosphorylation processes critical for cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
- ®-Phenylphosphonic acid
- ®-Ethyl phenylphosphonate
- ®-Phenylphosphoryl chloride
Comparison: Compared to ®-Phenylphosphonic acid and ®-Ethyl phenylphosphonate, ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate has a more complex structure with additional functional groups, which can confer unique reactivity and specificity in chemical reactions. Its phosphoryl group bonded to both an ethoxy and phenyl group distinguishes it from simpler organophosphorus compounds, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
918154-54-8 |
|---|---|
Molekularformel |
C19H23O4P |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[(R)-[ethoxy(phenyl)phosphoryl]-phenylmethyl] butanoate |
InChI |
InChI=1S/C19H23O4P/c1-3-11-18(20)23-19(16-12-7-5-8-13-16)24(21,22-4-2)17-14-9-6-10-15-17/h5-10,12-15,19H,3-4,11H2,1-2H3/t19-,24?/m1/s1 |
InChI-Schlüssel |
UTMIEVSZSOVTTB-PHSANKKPSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@H](C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
Kanonische SMILES |
CCCC(=O)OC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)

![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)




![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)

